N-(3-ethoxypropyl)piperidine-4-carboxamide
Description
Retrosynthetic Analysis of the Piperidine-4-carboxamide Core
A retrosynthetic analysis of this compound suggests two primary strategic disconnections. The first is the N-alkylation bond between the piperidine nitrogen and the 3-ethoxypropyl side chain. This disconnection leads to two key synthons: piperidine-4-carboxamide and a suitable 3-ethoxypropyl electrophile (e.g., 1-bromo-3-ethoxypropane).
A second disconnection targets the amide bond at the C-4 position of the piperidine ring. This approach simplifies the piperidine core to N-(3-ethoxypropyl)piperidine-4-carboxylic acid, which can then be amidated. This latter strategy is often preferred as it allows for the construction of the core structure before the final functional group transformation. Further disconnection of the N-(3-ethoxypropyl)piperidine-4-carboxylic acid at the piperidine nitrogen reveals piperidine-4-carboxylic acid and the same 3-ethoxypropyl electrophile. This convergent approach allows for the separate synthesis of the piperidine core and the side chain, which are then combined.
Strategies for N-C Amide Bond Formation in this compound Synthesis
The formation of the primary amide group (-CONH2) at the 4-position of the piperidine ring is a critical step in the synthesis of the target molecule. This transformation typically starts from a carboxylic acid precursor.
Amidation Reactions Utilizing Piperidine-4-carboxylic Acid Derivatives
The direct reaction between a carboxylic acid and an amine (in this case, ammonia) to form an amide is generally unfavorable due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". fishersci.co.ukresearchgate.netluxembourg-bio.com A common strategy involves converting the carboxylic acid, such as N-(3-ethoxypropyl)piperidine-4-carboxylic acid, into a more reactive derivative like an acyl chloride or an acid anhydride. fishersci.co.ukkhanacademy.org These activated species readily react with ammonia or a protected form of ammonia to yield the desired primary amide. fishersci.co.uk
Alternatively, the synthesis can proceed by first preparing piperidine-4-carboxamide and then attaching the side chain via N-alkylation. ijrpc.com This involves condensing piperidine-4-carboxamide with a substituted benzoyl chloride or a similar electrophile. ijrpc.com
Exploration of Coupling Reagents and Reaction Conditions
Modern synthetic chemistry largely employs coupling reagents to facilitate amide bond formation directly from carboxylic acids without isolating reactive intermediates. luxembourg-bio.comiris-biotech.deacs.org These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine source. nih.gov The choice of coupling reagent is critical for optimizing yield and purity. iris-biotech.de
Common classes of coupling reagents include carbodiimides and phosphonium or uronium salts. fishersci.co.ukiris-biotech.de
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukiris-biotech.depeptide.com This intermediate is then attacked by the amine to form the amide. To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.comnih.gov
Uronium/Phosphonium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective activators. iris-biotech.depeptide.com They react with the carboxylic acid to form active esters that are less prone to side reactions and often result in faster reaction times and higher yields compared to carbodiimides. iris-biotech.depeptide.com A typical procedure involves dissolving the carboxylic acid in a solvent like DMF, adding the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA), followed by the amine source. fishersci.co.uknih.gov
| Reagent Class | Examples (Acronym) | Mechanism of Action | Typical Conditions |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. fishersci.co.ukiris-biotech.de | Apolar solvents (e.g., DCM), often with additives like HOBt to prevent side reactions. fishersci.co.uknih.gov |
| Uronium Salts | HATU, HBTU | Forms a highly reactive OAt/OBt active ester. luxembourg-bio.compeptide.com | Polar aprotic solvents (e.g., DMF), with a base like DIPEA or TEA. fishersci.co.uk |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester intermediate, effective for sterically hindered couplings. iris-biotech.depeptide.com | Similar to uronium salts, often used in peptide synthesis. peptide.com |
Preparation of the N-(3-ethoxypropyl) Side Chain
The synthesis of the N-(3-ethoxypropyl) side chain requires the formation of an ether linkage and the presence of a reactive functional group for attachment to the piperidine core. The key precursor is typically 3-ethoxypropan-1-amine. nist.govmatrix-fine-chemicals.com
Synthesis of Key Amine Precursors
The primary amine precursor, 3-ethoxypropan-1-amine, can be synthesized through several routes. A common industrial method involves a two-step process starting from acrylonitrile. google.comgoogle.com
Cyanoethylation : Ethanol is reacted with acrylonitrile in the presence of a basic catalyst to form 3-ethoxypropionitrile. google.comgoogle.com
Reduction : The resulting 3-ethoxypropionitrile is then hydrogenated, typically using a metal catalyst (e.g., Raney nickel or cobalt) under hydrogen pressure, to reduce the nitrile group to a primary amine, yielding 3-ethoxypropan-1-amine. google.comgoogle.com
An alternative laboratory-scale synthesis starts from 3-amino-1-propanol, which contains the required three-carbon backbone with amino and hydroxyl functionalities. sigmaaldrich.comwikipedia.org
Etherification Strategies for the Ethoxy Moiety
When starting with 3-amino-1-propanol, the key transformation is the etherification of the hydroxyl group to form the ethoxy moiety.
Williamson Ether Synthesis : This is a classic and widely used method for forming ethers. The synthesis involves deprotonating the alcohol of 3-amino-1-propanol with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide then reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction to form the ether. A crucial consideration is the protection of the amine group (e.g., as a Boc or Cbz carbamate) before etherification to prevent it from reacting with the base or the ethyl halide. wikipedia.org The protecting group is then removed in a subsequent step.
Three-Component Amino Etherification : More recent methodologies allow for the direct three-component amino etherification of alkenes, which could represent an alternative, albeit more complex, route to related structures. nih.gov
| Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|
| Acrylonitrile & Ethanol | Cyanoethylation followed by nitrile reduction. google.comgoogle.com | Scalable, cost-effective for large quantities. | Requires handling of toxic acrylonitrile and high-pressure hydrogenation. |
| 3-Amino-1-propanol | Williamson Ether Synthesis (with N-protection/deprotection steps). wikipedia.org | Suitable for laboratory scale, utilizes a readily available starting material. sigmaaldrich.com | Requires additional protection/deprotection steps, which adds to the overall synthesis length. |
An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a landscape rooted in established amide bond formation techniques. While specific literature detailing the synthesis of this exact molecule is not extensively available, its structure lends itself to common and well-understood synthetic pathways. This article explores the plausible synthetic routes, optimization strategies, and the incorporation of green chemistry principles, as well as stereochemical considerations for its analogs.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10/h10,12H,2-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSPCLOENRLWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of N 3 Ethoxypropyl Piperidine 4 Carboxamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and stereochemistry of a molecule in solution. A full assignment for N-(3-ethoxypropyl)piperidine-4-carboxamide would involve a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.
¹H NMR: Proton NMR would be used to identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the ethoxy group's ethyl protons (a triplet and a quartet), the propyl chain methylene (B1212753) protons, the piperidine (B6355638) ring protons, and the amide N-H proton. Chemical shifts and coupling constants would provide information about neighboring protons and the relative orientation of substituents on the piperidine ring.
¹³C NMR: Carbon NMR would reveal the number of unique carbon atoms. Signals would be expected for the two carbons of the ethoxy group, the three carbons of the propyl chain, the carbons of the piperidine ring, and the carbonyl carbon of the amide.
Despite the power of these techniques, a search of scientific literature and chemical databases indicates that detailed, experimentally-derived NMR spectral data and assignments for this compound are not publicly available at this time.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₂₂N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
While experimental mass spectra are not found in the literature, predicted data provides valuable information regarding the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu These predictions are based on computational algorithms and are essential for identifying the compound in mass spectrometry experiments. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 215.17540 |
| [M+Na]⁺ | 237.15734 |
| [M+K]⁺ | 253.13128 |
| [M+NH₄]⁺ | 232.20194 |
Data sourced from computational predictions.
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of a selected precursor ion (e.g., the [M+H]⁺ ion). Expected fragmentation pathways would include cleavage of the amide bond, loss of the ethoxypropyl side chain, and fragmentation of the piperidine ring. Analyzing these fragments would allow for the step-by-step reconstruction of the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, key expected vibrational modes would include:
N-H Stretch: A peak in the region of 3350-3250 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretches: Multiple peaks in the 3000-2850 cm⁻¹ region from the alkyl C-H bonds of the piperidine ring and side chains.
C=O Stretch (Amide I): A strong absorption band around 1680-1630 cm⁻¹ for the carbonyl group of the secondary amide.
N-H Bend (Amide II): A peak typically found near 1550 cm⁻¹.
C-O-C Stretch: An ether linkage stretch, expected in the 1150-1085 cm⁻¹ region.
C-N Stretch: Vibrations associated with the piperidine ring and side chain C-N bonds.
Currently, there are no publicly available, experimentally obtained IR or Raman spectra specifically for this compound.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction experiment on this compound would reveal:
The exact conformation of the piperidine ring, which typically adopts a chair conformation.
The orientation of the carboxamide substituent on the piperidine ring (axial vs. equatorial).
The conformation of the flexible 3-ethoxypropyl side chain.
The intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, that dictate the crystal packing arrangement.
A review of the Cambridge Structural Database (CSD) and other scientific literature shows no published crystal structures for this compound.
Computational Analysis of Conformational Preferences and Dynamics of the Piperidine Ring and Side Chain
In the absence of experimental crystallographic or NMR data, computational chemistry offers a powerful means to predict the conformational preferences and dynamics of this compound. Using methods like Density Functional Theory (DFT) or molecular mechanics force fields, one can perform a conformational search to identify low-energy structures.
Key areas of computational investigation would include:
Piperidine Ring Conformation: The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. The analysis would determine the energetic preference for the 4-carboxamide substituent to be in an equatorial position, which is generally favored for bulky groups.
Side Chain Conformation: The 3-ethoxypropyl side chain possesses several rotatable bonds, leading to a large number of possible conformations. Computational analysis would identify the most stable (lowest energy) rotamers and the energy barriers between them.
Predicted Properties: Computational tools can also predict physicochemical properties. For instance, the predicted collision cross section (CCS) for the [M+H]⁺ ion is 152.6 Ų, which is a calculated value representing the ion's rotational average size and shape in the gas phase. uni.lu
These computational insights provide a theoretical model of the molecule's structure and behavior, which serves as a valuable hypothesis pending experimental verification.
Structure Activity Relationship Sar Studies of N 3 Ethoxypropyl Piperidine 4 Carboxamide and Its Chemical Analogs
Design Principles for Structural Modifications of the Piperidine-4-carboxamide Scaffold
The piperidine-4-carboxamide framework is a recognized "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. nih.govijnrd.org Design principles for its modification are typically centered on decorating the core structure to achieve specific interactions with biological targets. The piperidine (B6355638) ring itself is a versatile, non-planar saturated heterocycle that can adopt a stable chair conformation, allowing substituents at the 1- (nitrogen) and 4-positions to be directed into specific regions of a protein's binding pocket. researchgate.net
A primary design strategy involves utilizing the piperidine-4-carboxamide moiety as a central building block to target enzyme active sites. For instance, this scaffold has been identified as a novel foundation for developing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease. nih.govresearchgate.netsigmaaldrich.com In this context, the carboxamide portion can form crucial hydrogen bonds, while the piperidine ring serves to orient other functional groups. Similarly, research has identified piperidine-4-carboxamides (P4Cs) as a distinct structural subclass of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase, demonstrating the scaffold's adaptability across different therapeutic areas. nih.gov The core design principle is the scaffold's ability to position a basic nitrogen atom and other substituents in a spatial arrangement that mimics the binding mode of other known inhibitors, while offering a novel chemical structure. nih.gov
Impact of N-Substituent Variations on Potential Molecular Interactions
The substituent attached to the piperidine nitrogen (N-substituent) is a critical determinant of a compound's pharmacological profile, as it directly influences properties such as basicity, lipophilicity, and the potential for specific molecular interactions. The nitrogen atom itself is often a key interaction point, with its protonated form capable of forming strong ionic bonds or salt bridges with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a target's binding site. nih.gov
In the development of inhibitors for targets like Cathepsin K, systematic variation of the N-substituent has been a key strategy. A study on (R)-piperidine-3-carboxamides explored different sulfonyl groups attached to the piperidine nitrogen. The electronic nature of the substituents on the N-sulfonylphenyl ring was found to be crucial for activity. The data below illustrates how these modifications impact inhibitory potency.
| Compound ID | R1 (Substituent on N-benzyl group) | R2 (Substituent on N-sulfonylphenyl group) | Cathepsin K IC50 (nM) |
|---|---|---|---|
| H-6 | 4-OCH3 | 4-OCH3 | 156 |
| H-9 | 4-Cl | 4-OCH3 | 32 |
| H-18 | 4-OCH3 | 4-Cl | 54 |
This interactive table is based on data for piperidine-3-carboxamide analogs targeting Cathepsin K and demonstrates the effect of N-substituent modifications. mdpi.com For example, compound H-9, with a 4-chloro substituent on the N-benzyl group and a 4-methoxy group on the N-sulfonylphenyl ring, showed significantly improved inhibitory activity compared to analogs with different substitution patterns. mdpi.com
Modulation of the Carboxamide Linker and its Influence on Conformational Flexibility
The carboxamide linker in the piperidine-4-carboxamide scaffold is not merely a passive connector; it plays a significant role in defining the conformational preferences of the entire molecule. When the piperidine nitrogen is acylated to form an amide, its lone pair of electrons can participate in resonance with the adjacent carbonyl group. nih.gov This gives the nitrogen-carbonyl (N-C) bond a degree of double-bond character, which has profound stereoelectronic consequences.
Investigation of the Ethoxypropyl Side Chain’s Role in Molecular Recognition
The N-(3-ethoxypropyl) side chain is a key feature that can profoundly influence molecular recognition through several mechanisms, including its length, flexibility, and the presence of the ether oxygen. The length of an aliphatic side chain is often critical for positioning the core scaffold correctly within a binding pocket. Research on other N-substituted piperidines has shown that altering the linker length by even a single carbon atom can dramatically change the binding pose and affinity. nih.gov For example, lengthening a linker from two to three carbons caused a hydroxyl group on the substituent to clash with a hydrophobic residue in the binding pocket, leading to a significant loss of affinity. nih.gov
The ether oxygen in the ethoxypropyl group introduces a polar element and a potential hydrogen bond acceptor. This can form a key hydrogen bond with a donor residue in a protein, anchoring the side chain in a specific orientation. Furthermore, the aliphatic portions of the chain contribute to hydrophobic (van der Waals) interactions, which are crucial for affinity and selectivity. The introduction and subsequent modification of an aliphatic side chain on a piperidine scaffold has been shown to be a pivotal strategy for achieving significant gains in potency. nih.gov For instance, in one series of HDM2 inhibitors, the addition of a side chain at the 2-position of the piperidine ring led to a major enhancement in binding affinity. nih.gov Subsequent modifications to that chain, such as hydrogenation or dihydroxylation, allowed for further optimization of activity. nih.gov
Enantiomeric Studies and Stereoisomeric Effects on Interaction Profiles
The use of chiral piperidine scaffolds is a prominent strategy in modern drug design, as stereoisomerism can have a substantial impact on a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com Introducing chirality into the piperidine ring can lead to enantiomers or diastereomers that interact differently with a chiral biological target, such as an enzyme or receptor. This can result in one stereoisomer having significantly higher potency than the other (eutomer vs. distomer). For example, the synthesis of specific (R)-enantiomers of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors underscores the importance of stereochemistry for achieving desired target engagement. mdpi.com
However, the effect of stereoisomerism is target-dependent. In some cases, different stereoisomers of piperidine derivatives have been found to be approximately equipotent, suggesting that for certain biological targets, the specific orientation of a substituent at a chiral center is not critical for binding. nih.gov
Beyond direct target affinity, stereochemistry can also influence a compound's metabolic profile. A study on diastereomeric pairs of N-alkyl-piperidine-2-carboxamides found that while properties like basicity and lipophilicity were minimally affected by stereoisomerism, the rates of oxidative degradation in human liver microsomes showed more pronounced variations between stereoisomers. nih.gov
| Compound | N-Alkyl Group | Stereoisomer | Relative Rate of Metabolism |
|---|---|---|---|
| Ropivacaine analog | n-propyl | (S) | 1.0 |
| Ropivacaine analog | n-propyl | (R) | 1.2 |
| Levobupivacaine analog | n-butyl | (S) | 1.5 |
| Levobupivacaine analog | n-butyl | (R) | 2.0 |
This interactive table, based on data for N-alkyl-piperidine-2-carboxamides, shows that stereoisomerism can influence metabolic stability, a key aspect of a drug's interaction profile. The (R)-isomers showed slightly faster degradation rates than their corresponding (S)-isomers. nih.gov
Mechanistic Investigations of N 3 Ethoxypropyl Piperidine 4 Carboxamide at the Molecular and Cellular Level
Approaches to Identify Potential Biological Targets for Piperidine-4-carboxamide Derivatives
General methodologies are employed to identify the biological targets of novel chemical entities. However, specific applications of these techniques to N-(3-ethoxypropyl)piperidine-4-carboxamide have not been documented in the accessible literature.
Proteomic profiling is a powerful method to identify the protein binding partners of a small molecule within a complex biological sample. Techniques such as affinity-based protein profiling (AfBPP) could be applied to elucidate the molecular targets of this compound. This would involve synthesizing a tagged version of the compound to capture its interacting proteins from cell lysates, which would then be identified using mass spectrometry. At present, there are no published studies detailing the use of proteomic profiling to identify the binding partners of this compound.
Ligand-based screening is a common approach to predict the biological targets of a compound by comparing its structural features to those of known ligands for various receptors. While the piperidine-4-carboxamide scaffold is present in molecules known to interact with certain receptors, such as dopamine (B1211576) receptors, specific in vitro screening data for this compound is not available. Research on similar but distinct piperidine (B6355638) carboxamide derivatives has shown affinity for dopamine D2 and D3 receptors, but these findings cannot be directly extrapolated to this compound without experimental validation. nih.gov
Analysis of Ligand-Receptor Binding Kinetics and Thermodynamics (if applicable, in vitro)
There is no available data from in vitro studies detailing the binding kinetics (association and dissociation rates) or the thermodynamic profile (changes in enthalpy and entropy upon binding) of this compound with any specific biological target. Such studies would be contingent on the prior identification of a specific receptor or protein target.
Assessment of Enzymatic Modulation (Inhibition or Activation) in Cell-Free Systems
An evaluation of the ability of this compound to inhibit or activate specific enzymes in cell-free assays has not been reported in the scientific literature. This type of analysis would require screening the compound against a panel of purified enzymes to determine any modulatory effects.
Studies on Cellular Uptake and Subcellular Distribution (in vitro cell lines)
Information regarding the ability of this compound to be taken up by cells and its subsequent distribution within subcellular compartments is currently unavailable. Such studies, often employing fluorescently labeled compounds and microscopy techniques, are crucial for understanding where in the cell a compound exerts its effects.
Impact on Specific Cellular Pathways and Processes (e.g., cell cycle progression, protein expression in in vitro models)
There are no published reports on the effects of this compound on cellular pathways or processes. For instance, studies on other piperidine-3-carboxamide derivatives have explored their potential to induce senescence-like phenotypes in cancer cells, but similar investigations for the this compound variant are absent from the literature. nih.gov Without experimental data, it is not possible to comment on its impact on cell cycle progression, protein expression, or other cellular functions.
Computational and Theoretical Chemistry of N 3 Ethoxypropyl Piperidine 4 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of N-(3-ethoxypropyl)piperidine-4-carboxamide and its analogs. epstem.net These calculations provide insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles. epstem.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. ekb.eg A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. ekb.eg Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other molecules. ekb.eg Atomic charges, such as Mulliken charges, can also be calculated to quantify the charge distribution and predict sites for electrostatic interactions. epstem.net
| Parameter | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | Relatively high, indicating electron-donating capacity | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low, indicating electron-accepting capacity | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Variable, dependent on substituents | Predicts chemical reactivity and kinetic stability ekb.eg |
| Dipole Moment | High polarity is often predicted for piperidine derivatives ekb.eg | Influences solubility and intermolecular interactions |
| MEP Analysis | Negative potential around amide oxygen and piperidine nitrogen | Identifies regions for hydrogen bonding and electrostatic interactions |
Molecular Docking and Dynamics Simulations for Proposed Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For the piperidine-4-carboxamide scaffold, docking studies have been instrumental in exploring potential biological targets, such as G-protein coupled receptors (e.g., CCR5), kinases (e.g., Anaplastic Lymphoma Kinase - ALK), and enzymes (e.g., secretory glutaminyl cyclase - sQC). researchgate.netnih.gov The process involves generating multiple conformations of the ligand, this compound, and fitting them into the binding pocket of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. acgpubs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
Following docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target interaction. mdpi.com MD simulations model the movement of atoms in the complex over time, typically nanoseconds to microseconds, providing insights into the stability of the predicted binding pose. nih.govutupub.fi These simulations can confirm if key interactions identified in docking are maintained and can reveal conformational changes in both the ligand and the protein upon binding. acs.org Conformational analysis using MD simulations can assess the stability of different ligand poses, which is crucial for understanding the mechanism of action. nih.gov
Pharmacophore Modeling for Piperidine-4-carboxamide Scaffolds in Target Binding
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. nih.gov For the piperidine-4-carboxamide scaffold, pharmacophore models have been developed based on a set of known active compounds. nih.govnih.gov
For instance, a "Y-shape" pharmacophore model was proposed for CCR5 inhibitors, which helped in the design of novel piperidine-4-carboxamide derivatives. nih.gov Similarly, a pharmacophore-assisted approach was used to identify a piperidine-4-carboxamide derivative as a novel inhibitor of secretory glutaminyl cyclase (sQC). nih.govresearchgate.net These models serve as 3D queries for virtual screening of large compound databases to identify new molecules that possess the required features for biological activity. nih.gov The results from these models help in understanding the structure-activity relationships (SAR) and guide the optimization of lead compounds. researchgate.net
| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the carboxamide | Forms hydrogen bonds with receptor residues |
| Hydrogen Bond Donor (HBD) | Amide N-H group | Forms hydrogen bonds with receptor residues |
| Positive Ionizable/HBA | Piperidine nitrogen | Forms salt bridges or hydrogen bonds |
| Hydrophobic/Aromatic Group | Substituents on the piperidine or carboxamide nitrogen | Engages in hydrophobic or pi-stacking interactions |
Prediction of Physicochemical Parameters Relevant to Molecular Transport and Distribution
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a therapeutic agent. Computational methods can reliably predict key physicochemical parameters that influence these properties. For this compound, important parameters include the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA). nih.govresearchgate.net
LogP is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov This parameter is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net Compounds with a TPSA below 140 Ų are generally considered to have good potential for oral bioavailability. researchgate.net
| Parameter | Predicted Value | Implication for Transport and Distribution |
|---|---|---|
| Molecular Formula | C11H22N2O2 uni.lu | - |
| Molecular Weight | 214.31 g/mol | Compliant with Lipinski's Rule of Five (MW < 500) |
| XlogP | 0.1 uni.lu | Indicates a balanced lipophilicity, favorable for solubility and permeability |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | Suggests excellent intestinal absorption and potential for blood-brain barrier penetration (TPSA < 90 Ų) researchgate.net |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (HBD ≤ 5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (HBA ≤ 10) |
| Rotatable Bonds | 6 | Indicates moderate conformational flexibility |
Virtual Screening and De Novo Design Approaches for Novel Analogs
The piperidine-4-carboxamide scaffold serves as an excellent starting point for discovering new bioactive molecules through virtual screening and de novo design. nih.govnih.gov Virtual screening involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. researchgate.netsciengpub.ir Large commercial libraries from providers like Enamine or MolPort can be screened to find novel derivatives. schrodinger.com
De novo design, on the other hand, involves the computational construction of novel molecules from scratch. Algorithms can "grow" molecules within the constraints of a receptor's active site, optimizing for favorable interactions. This approach can lead to the design of entirely new analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success. nih.gov
Advanced Analytical Methodologies for N 3 Ethoxypropyl Piperidine 4 Carboxamide Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Characterization and Stability Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides unparalleled specificity and sensitivity, making it ideal for the comprehensive characterization and stability testing of N-(3-ethoxypropyl)piperidine-4-carboxamide.
For characterization, LC-MS can confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]+ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation would likely occur at the amide bond and along the ethoxypropyl chain, providing confirmatory structural data.
In stability studies, LC-MS/MS is employed to identify and quantify degradation products that may form under various stress conditions (e.g., heat, light, humidity, acidic/basic conditions). A study on the stability of various carboxamide compounds demonstrated the utility of LC-MS/MS in tracking the degradation of parent compounds and the emergence of metabolites or degradants over extended periods under different storage temperatures. nih.gov The high selectivity of MS/MS allows for the detection of these related substances even at trace levels in the presence of the parent compound.
Table 2: Predicted Mass Spectrometry Data for this compound Characterization
| Adduct | Ion Type | Predicted m/z |
|---|---|---|
| [M+H]+ | Protonated Molecule | 215.17540 |
| [M+Na]+ | Sodiated Adduct | 237.15734 |
| [M+K]+ | Potassiated Adduct | 253.13128 |
| [M-H]- | Deprotonated Molecule | 213.16084 |
Data sourced from predicted values on PubChem. uni.lu
Chiral Chromatography for Enantiomeric Excess Determination and Separation
While this compound itself is not chiral, derivatives or precursors in its synthetic pathway may contain stereocenters. For instance, if the piperidine (B6355638) ring were substituted in a way that creates a chiral center, the separation and quantification of the resulting enantiomers would be critical. Chiral chromatography is the gold standard for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives. nih.gov Research on other chiral piperidines has shown successful separation using columns like Chiralcel OD and Kromasil CHI-DMB. nih.govnih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation. The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two separated enantiomers.
Spectroscopic Techniques (e.g., Fluorescence, UV-Vis) for Interaction Studies and Assay Development
Spectroscopic techniques are vital for studying the interactions of this compound with other molecules and for developing quantitative assays.
UV-Visible (UV-Vis) Spectroscopy: As mentioned, the amide bond in the molecule allows for UV absorbance, which can be used for quantification. Changes in the UV spectrum upon interaction with a target molecule (e.g., a protein or receptor) can indicate binding events. While the intrinsic absorbance may be weak, it can still be a valuable tool for preliminary studies and for concentration determination in pure samples.
Fluorescence Spectroscopy: This technique offers much higher sensitivity than absorbance spectroscopy. This compound is not intrinsically fluorescent. However, it can be chemically modified with a fluorescent tag (a fluorophore) to enable its detection at very low concentrations. Alternatively, if the compound interacts with an intrinsically fluorescent biological molecule (like a protein containing tryptophan residues), the binding event can often be monitored by changes in the protein's fluorescence (e.g., quenching or enhancement), providing insights into binding affinity and kinetics. The development of liquid chromatography-fluorescence (LC-FLS) methods has proven effective for pharmacokinetic and biodistribution studies of other complex molecules, highlighting the sensitivity of this approach. nih.gov
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and detecting trace amounts of this compound. nih.gov The goal is to combine the separation power of chromatography with the identification power of spectroscopy. actascientific.com
Beyond LC-MS/MS, other powerful hyphenated systems include:
LC-DAD/PDA (Liquid Chromatography with Diode Array Detection/Photodiode Array): This setup provides UV-Vis spectra for each point in the chromatogram. It helps in assessing peak purity and can aid in the tentative identification of compounds by comparing their UV spectra with those in a library.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This is one of the most powerful techniques for unequivocal structure elucidation. It allows for the acquisition of NMR spectra of compounds directly as they elute from the HPLC column. This is particularly useful for identifying unknown impurities or metabolites without the need for prior isolation. researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): While HPLC is generally preferred for a non-volatile compound like this compound, GC-MS could be employed after a chemical derivatization step to make the molecule more volatile. actascientific.com This can be useful for specific applications or for analyzing certain types of impurities.
These advanced hyphenated methods provide comprehensive analytical data, enabling a thorough understanding of the compound's purity, stability, and behavior in complex biological or environmental matrices. ijpsjournal.com
Future Research Directions and Potential Academic Applications of N 3 Ethoxypropyl Piperidine 4 Carboxamide
Strategies for Further Derivatization of the Piperidine-4-carboxamide Scaffold to Enhance Specificity
The piperidine-4-carboxamide scaffold offers multiple points for chemical modification to enhance the specificity of its derivatives for various biological targets. Future research on N-(3-ethoxypropyl)piperidine-4-carboxamide could explore systematic derivatization at three key positions: the piperidine (B6355638) nitrogen, the carboxamide nitrogen, and the piperidine ring itself.
Modification of the Piperidine Nitrogen: The piperidine nitrogen (N1) is a common site for modification to influence a compound's pharmacokinetic and pharmacodynamic properties. In this compound, this position is unsubstituted. Introducing a range of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, could significantly impact target binding and selectivity. For instance, studies on other piperidine-4-carboxamide derivatives have shown that substituting this position with moieties like a 4-chlorobenzyl group can lead to high affinity and selectivity for sigma-1 receptors nih.gov.
Substitution on the Piperidine Ring: Introducing substituents at the C2, C3, or C4 positions of the piperidine ring can create chiral centers and provide vectors for exploring additional binding interactions. Such modifications have been shown to be crucial for the activity of various piperidine-containing drugs. For example, the regioisomeric placement of the carboxamide group at the 3-position of the piperidine ring can lead to different biological activities, as seen in derivatives that induce a senescence-like phenotype in melanoma cells nih.gov.
These derivatization strategies can be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design new analogs with improved specificity for targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes.
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Potential Substituents | Desired Outcome |
| Piperidine Nitrogen (N1) | Alkyl, Aryl, Heterocyclic groups | Improved target affinity and selectivity, altered pharmacokinetic properties |
| Carboxamide Nitrogen | Varied alkyl chains, functional groups (OH, NH2), different alkoxy/aryloxy groups | Optimized polarity, hydrogen bonding, and steric interactions |
| Piperidine Ring (C2, C3, C4) | Alkyl, Halogen, Hydroxyl groups | Creation of chiral centers, exploration of new binding interactions |
Integration of this compound into Chemical Libraries for High-Throughput Academic Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large numbers of compounds to identify "hits" with a desired biological activity hilarispublisher.com. Integrating this compound and a library of its derivatives into academic screening collections could lead to the discovery of novel biological functions.
The piperidine-4-carboxamide scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active molecules. Its favorable physicochemical properties, including good solubility and metabolic stability, make it an attractive starting point for drug discovery programs.
A focused library of compounds based on the this compound core could be synthesized using combinatorial chemistry approaches. This library could then be screened against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to identify compounds with novel activities. Such screening campaigns have been successful in identifying piperidine carboxamide derivatives with activities such as proteasome inhibition for treating malaria and senescence-inducing properties in melanoma cells nih.govnih.gov.
Exploration of this compound as a Chemical Probe for Fundamental Biological Mechanisms
A chemical probe is a small molecule used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. While this compound itself is not yet established as a chemical probe, its scaffold suggests potential for development in this area.
Should a specific biological target for this compound be identified through screening efforts, it could be further optimized to serve as a chemical probe. This would involve improving its potency and selectivity for the target of interest. Such a probe could then be used to investigate fundamental biological processes. For example, natural products have been developed into chemical probes to elucidate the roles of enzymes like histone deacetylases in transcriptional regulation nih.gov.
By attaching a reporter tag, such as a fluorescent dye or a biotin molecule, to a derivative of this compound, researchers could visualize the localization of its target within cells or use it for affinity purification to identify binding partners.
Development of Novel Synthetic Methodologies Inspired by the this compound Framework
The synthesis of piperidine derivatives is a mature field in organic chemistry, with numerous methods available for their construction nih.govmdpi.com. However, the demand for more efficient, stereoselective, and environmentally friendly synthetic routes remains. The synthesis of this compound and its analogs could inspire the development of novel synthetic methodologies.
Future research could focus on:
Catalytic Asymmetric Synthesis: Developing new catalytic methods for the enantioselective synthesis of substituted piperidine-4-carboxamides would be of significant academic and industrial interest.
Flow Chemistry: Applying flow chemistry techniques to the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction optimization.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the piperidine ring would allow for the rapid generation of diverse analogs from a common intermediate, which is highly valuable in medicinal chemistry.
These synthetic advancements would not only facilitate the exploration of the chemical space around this compound but also contribute to the broader field of synthetic organic chemistry.
Unexplored Academic Frontiers for the Piperidine-4-carboxamide Class of Compounds
While the piperidine-4-carboxamide scaffold has been extensively explored in the context of certain diseases, particularly those related to the central nervous system, many other potential academic frontiers remain.
Infectious Diseases: As demonstrated by the discovery of piperidine carboxamides with anti-malarial activity, this class of compounds holds promise for the development of new anti-infective agents nih.gov. Screening libraries of these compounds against a range of pathogens, including bacteria, viruses, and fungi, could lead to the identification of novel therapeutic leads.
Neurodegenerative Diseases: The piperidine-4-carboxamide scaffold has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease nih.gov. Further exploration in this area could yield novel therapeutics for neurodegenerative disorders.
Cancer: The discovery of piperidine-3-carboxamide derivatives that induce senescence in melanoma cells suggests that this scaffold could be a valuable tool in cancer research nih.gov. Investigating the effects of this compound and its analogs on different cancer cell lines and exploring their potential as anticancer agents is a promising avenue for future research.
Metabolic Diseases: The piperidine scaffold is present in drugs targeting metabolic disorders. Investigating the potential of piperidine-4-carboxamide derivatives to modulate metabolic pathways could open up new avenues for the treatment of diseases such as diabetes and obesity.
Q & A
Q. What are the recommended synthetic routes for N-(3-ethoxypropyl)piperidine-4-carboxamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves Mannich cyclocondensation and Wolff-Kishner reduction . Starting with 1-(3-ethoxypropyl)-4-oxopiperidine , derived from Dickmann condensation of 3-ethoxypropylamine with ethyl acrylate, the compound is reacted with paraformaldehyde and primary amines (e.g., 1-(3-aminopropyl)imidazole) in methanol under acidic conditions. The resulting bispidinone intermediate is reduced using hydrazine hydrate and KOH in triethylene glycol at 160–170°C for 5 hours . Purification via column chromatography (Al₂O₃, benzene:dioxane 5:1) and structural confirmation by ¹H/¹³C NMR are critical steps .
Q. How can the conformational stability of this compound be experimentally validated?
Methodological Answer: Conformational analysis relies on NMR spectroscopy and X-ray crystallography . For example, ¹³C NMR can identify "chair-chair" conformations in piperidine rings by analyzing axial/equatorial substituent splitting patterns. Crystallographic data (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) from related piperidine carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) provide reference metrics for bond angles and torsional strain .
Q. What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer:
- Receptor binding assays : Competitive radioligand displacement (e.g., cannabinoid receptor screens using synaptosomal membranes ).
- Functional assays : Electrically evoked twitch response in mouse vas deferens to assess neuromodulatory effects .
- Enzyme inhibition : Kinase inhibition profiling (e.g., VEGFR-2, ERK-2) using fluorescence polarization or ADP-Glo™ assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for antiviral targets?
Methodological Answer:
- Substituent modification : Replace the ethoxypropyl group with fluorobenzyl or naphthylmethyl moieties to enhance binding to viral protease active sites (e.g., SARS-CoV-2 Mpro) .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide groups to improve metabolic stability, as seen in HCV entry inhibitors .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with optimal hydrogen-bonding interactions (e.g., with His41/Cys145 in SARS-CoV-2) .
Q. What computational strategies resolve contradictions in experimental binding affinity data?
Methodological Answer:
- Molecular dynamics (MD) simulations : Compare free-energy landscapes (e.g., MM/GBSA) to identify metastable binding poses overlooked in static docking models.
- Alchemical free-energy calculations : Quantify ΔΔG values for mutations (e.g., T290A in cannabinoid receptors) to validate discrepancies between in vitro and in silico results .
- Ensemble docking : Screen multiple receptor conformations (e.g., from cryo-EM structures) to account for target flexibility .
Q. How can metabolic stability and toxicity be assessed preclinically?
Methodological Answer:
- Microsomal stability assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to identify off-target interactions.
- Proteomic profiling : Apply high-content screening (HCS) for organ-specific toxicity markers (e.g., mitochondrial membrane potential in hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
